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molecular formula C6H16N2O2 B1329763 N,N'-Bis(2-hydroxyethyl)ethylenediamine CAS No. 4439-20-7

N,N'-Bis(2-hydroxyethyl)ethylenediamine

Cat. No. B1329763
M. Wt: 148.2 g/mol
InChI Key: GFIWSSUBVYLTRF-UHFFFAOYSA-N
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Patent
US05554648

Procedure details

N,N'-Bis(2-chloroethyl)ethylenediamine (BCE) A solution of N,N'-bis(2-hydroxyethyl)ethylenediamine (5.4 g, 0.036 mol) in SOCl2 (60 mL) was heated at 90° C. for 2 h, then stirred at room temperature for 24 h. Excess SOCl2 was then removed under reduced pressure, and the residue was triturated with isopropanol. Crystallisation from boiling isopropanol (800 mL) containing just enough water to dissolve the solids gave N,N'-bis(2-chloroethyl)ethylenediamine dihydrochloride (BCE.2HCl).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][Cl:10].OCCNCCNCCO>O=S(Cl)Cl>[ClH:1].[ClH:1].[Cl:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][Cl:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCNCCNCCCl
Name
Quantity
5.4 g
Type
reactant
Smiles
OCCNCCNCCO
Name
Quantity
60 mL
Type
solvent
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess SOCl2 was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with isopropanol
CUSTOM
Type
CUSTOM
Details
Crystallisation
ADDITION
Type
ADDITION
Details
containing just enough water
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solids

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cl.Cl.ClCCNCCNCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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